molecular formula C29H23FN4O3S B12198016 (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12198016
M. Wt: 526.6 g/mol
InChI Key: UZHPBMGSDFIUKP-IZHYLOQSSA-N
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Description

The compound “(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-butoxyphenyl derivatives, fluorobenzyl compounds, and indole derivatives. The key steps could involve:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions.
  • Introduction of the butoxyphenyl and fluorobenzyl groups via substitution reactions.
  • Final assembly of the indole moiety under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
  • Application of purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation might yield ketones or carboxylic acids.
  • Reduction could produce alcohols or amines.
  • Substitution reactions might result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interaction with specific molecular targets and pathways. This could include:

  • Binding to enzymes or receptors to modulate their activity.
  • Interfering with cellular processes such as signal transduction or gene expression.
  • Inducing or inhibiting specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolo[3,2-b][1,2,4]triazoles with different substituents. Examples include:

  • Compounds with different alkyl or aryl groups on the phenyl ring.
  • Derivatives with varying functional groups on the indole moiety.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting biological activity

Properties

Molecular Formula

C29H23FN4O3S

Molecular Weight

526.6 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23FN4O3S/c1-2-3-16-37-21-14-10-19(11-15-21)26-31-29-34(32-26)28(36)25(38-29)24-22-6-4-5-7-23(22)33(27(24)35)17-18-8-12-20(30)13-9-18/h4-15H,2-3,16-17H2,1H3/b25-24-

InChI Key

UZHPBMGSDFIUKP-IZHYLOQSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)SC3=N2

Origin of Product

United States

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